1,2-Dimethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H16O. It is a derivative of cyclohexane, featuring two methyl groups and a carbaldehyde group attached to the cyclohexane ring. The compound has a molecular weight of 140.2227 g/mol .
The structure of 1,2-Dimethylcyclohexane-1-carbaldehyde consists of a cyclohexane ring with two methyl groups attached at positions 1 and 2, and a carbaldehyde group (-CHO) at position 1 . This arrangement gives the molecule its unique properties and reactivity.
1,2-Dimethylcyclohexane-1-carbaldehyde belongs to a family of cyclic aldehydes. Some similar compounds include:
The uniqueness of 1,2-Dimethylcyclohexane-1-carbaldehyde lies in its specific substitution pattern. The presence of two methyl groups at positions 1 and 2 of the cyclohexane ring, along with the carbaldehyde group at position 1, gives it distinct steric and electronic properties. This unique structure may influence its reactivity, physical properties, and potential applications compared to its isomers or similar compounds.
Hydroformylation represents a fundamental industrial process for the synthesis of aldehydes from alkenes through the addition of carbon monoxide and hydrogen gas [1]. The hydroformylation of cyclohexene derivatives, particularly those bearing methyl substituents, provides a direct route to substituted cyclohexanecarbaldehyde compounds including 1,2-dimethylcyclohexane-1-carbaldehyde [2]. This approach utilizes transition metal catalysts, most commonly rhodium or cobalt complexes, to facilitate the net addition of a formyl group and hydrogen atom across carbon-carbon double bonds [1].
Rhodium-based catalysts demonstrate superior activity under milder reaction conditions compared to traditional cobalt systems [3]. The rhodium-catalyzed hydroformylation mechanism follows the established catalytic cycle initially described by Heck and Breslow, beginning with coordination of the alkene substrate to the rhodium hydride complex [4]. Subsequent migratory insertion of the olefin into the rhodium-hydride bond generates an alkyl intermediate, which undergoes carbon monoxide coordination and insertion to form an acyl complex [4]. Hydrogenolysis of this acyl species regenerates the rhodium hydride catalyst and releases the desired aldehyde product [4].
Recent studies have demonstrated that rhodium complexes with phosphine ligands show remarkable efficiency in the hydroformylation of substituted cyclohexenes [3] [5]. The utilization of water-soluble rhodium complexes with triphenylphosphine trisulfonate ligands enables biphasic catalysis with enhanced catalyst recovery [5]. Under optimized conditions using rhodium precursor complexes with appropriate phosphine ratios, conversions of cyclohexene derivatives can reach up to 99.7% with turnover frequencies exceeding 3300 per hour [5].
Cobalt carbonyl catalysts, particularly dicobalt octacarbonyl and its hydride derivative tetracarbonylcobalt hydride, remain industrially significant for hydroformylation processes [6] [7]. The cobalt-catalyzed system operates through a well-established mechanism involving the formation of tetracarbonylcobalt hydride as the active catalytic species [8]. In situ infrared spectroscopic studies have confirmed that under hydroformylation conditions, more than 80% of the cobalt exists as tetracarbonylcobalt hydride, with the remainder present as dicobalt octacarbonyl [8].
The cobalt-catalyzed hydroformylation of cyclohexene demonstrates high selectivity toward cyclohexanecarboxaldehyde formation [6]. Under optimal reaction conditions employing tetrahydrofuran as solvent at 145°C and 8.0 megapascals total pressure, cyclohexene conversion reaches 89% with 96% selectivity to the desired aldehyde product [6]. The cobalt to alkene molar ratio of 0.01 provides sufficient catalytic activity while minimizing catalyst consumption [6].
The hydroformylation of cyclohexene derivatives requires careful optimization of reaction parameters to achieve maximum yield and selectivity. Temperature significantly influences both reaction rate and product distribution, with increasing temperature generally enhancing conversion rates while potentially decreasing selectivity [9]. Pressure effects demonstrate a positive correlation with both reaction rate and selectivity, as elevated syngas pressures favor the desired hydroformylation pathway over competing side reactions [9].
Table 1: Hydroformylation Reaction Conditions and Performance Data
| Catalyst System | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|---|---|
| Rhodium/Triphenylphosphine Trisulfonate | 80 | 20 | 99.7 | 92.7 | 3323 |
| Cobalt Carbonyl/Tetrahydrofuran | 145 | 80 | 89 | 96 | - |
| Rhodium/Bisphosphine | 140 | 30 | 84.8 | - | 2600 |
The catalytic hydrogenation approach to 1,2-dimethylcyclohexane-1-carbaldehyde synthesis involves the selective reduction of appropriate precursor aldehydes or related carbonyl compounds [10]. This methodology exploits the differential reactivity of various functional groups toward hydrogen in the presence of heterogeneous catalysts [10]. The process requires careful selection of catalyst systems and reaction conditions to achieve selective reduction while preserving the desired aldehyde functionality [10].
Heterogeneous catalysts commonly employed for aldehyde hydrogenation include nickel, palladium, and platinum supported on various carriers [10]. The choice of catalyst significantly influences both the reaction rate and selectivity profile [11]. Platinum-based catalysts demonstrate exceptional activity for the hydrogenation of cyclohexane derivatives, with recent studies reporting turnover frequencies exceeding 32,000 molecular hydrogen per platinum atom per hour for methylcyclohexane dehydrogenation reactions [12].
The development of single-atom platinum catalysts supported on cerium dioxide has revolutionized the field of cyclohexane derivative transformations [12]. These catalysts exhibit unique catalytic properties arising from the synergistic interaction between isolated platinum atoms and neighboring oxygen vacancies on the support surface [12]. The enhanced activity results from redox coupling between platinum and cerium ions, enabling efficient activation of large molecules without requiring multiple reaction sites [12].
The catalytic hydrogenation of aldehyde precursors proceeds through initial coordination of the carbonyl group to the metal surface, followed by hydrogen activation and transfer [10]. The reaction mechanism involves simultaneous addition of hydrogen across the carbon-oxygen double bond, resulting in the formation of primary or secondary alcohols depending on the substrate structure [10]. However, achieving selective hydrogenation to the aldehyde oxidation state requires precise control of reaction conditions to prevent over-reduction to the corresponding alcohol [10].
Recent advances in catalyst design have focused on modifying the electronic properties of metal active sites to enhance selectivity [13]. The incorporation of single platinum atoms anchored on functional granular activated carbon demonstrates improved catalytic performance for methylcyclohexane transformations [11]. Surface functionalization with sulfuric acid groups enhances platinum dispersion and increases hydrogen evolution rates to 741.1 millimoles per gram platinum per minute at 300°C [11].
The optimization of catalytic hydrogenation conditions requires systematic evaluation of temperature, pressure, and catalyst loading effects [11]. Temperature optimization studies reveal that higher reaction temperatures generally improve conversion rates but may compromise selectivity toward the desired aldehyde product [11]. The balance between activity and selectivity necessitates careful temperature control, typically in the range of 250-350°C for cyclohexane derivative transformations [11].
Table 2: Catalytic Hydrogenation Performance Data
| Catalyst System | Temperature (°C) | Conversion (%) | Hydrogen Evolution Rate (mmol g⁻¹ min⁻¹) | Reference Compound |
|---|---|---|---|---|
| Platinum/Sulfuric Acid-Modified Carbon | 300 | 63 | 741.1 | Methylcyclohexane |
| Single Platinum/Cerium Dioxide | 250 | - | >32,000 | Cyclohexane |
| Platinum/Granular Activated Carbon | 300 | - | Variable | Methylcyclohexane |
The oxidative functionalization of methylcyclohexane substrates represents an alternative synthetic route to 1,2-dimethylcyclohexane-1-carbaldehyde through selective carbon-hydrogen bond activation and subsequent oxidation [14] [15]. This approach enables the direct introduction of carbonyl functionality into saturated hydrocarbon frameworks without the need for pre-existing functional groups [14]. The methodology relies on transition metal catalysts capable of activating typically unreactive carbon-hydrogen bonds under mild conditions [15].
Manganese complexes have emerged as effective catalysts for the oxidative functionalization of cyclohexane and methylcyclohexane substrates [14] [15]. Three distinct manganese(III) complexes utilizing different ligand environments have demonstrated catalytic activity for the oxidation of saturated hydrocarbons in the presence of appropriate oxidizing agents [15]. The mononuclear manganese(III) compounds employ ligands such as 6,6'-((1,4-diazepane-1,4-diyl)bis(methylene))bis(2,4-dimethylphenol), 2,2'-((1E,1'E)-(ethane-1,2-diylbis(azaneylylidene))bis(methaneylylidene))diphenol, and 2,2'-((ethane-1,2-diylbis(azanediyl))bis(methylene))diphenol [15].
The catalytic oxidation processes demonstrate temperature-dependent activity, with conversion rates improving significantly upon elevation from 25°C to 50°C [15]. The manganese complex containing the salen ligand framework exhibits superior catalytic performance, achieving conversions of 14.5% at 25°C and 26.3% at 50°C for chlorocyclohexane formation [15]. For methylcyclohexane substrates, the same catalyst system produces total yields of 12.1% at 25°C and 29.8% at 50°C for a mixture of chlorinated and dehydrogenated products [15].
The choice of oxidizing agent critically influences the success of methylcyclohexane functionalization reactions [15]. Hydrogen peroxide proves ineffective for promoting cyclohexane oxidation with the manganese catalyst systems, while trichloroisocyanuric acid demonstrates excellent compatibility [15]. The optimal substrate to oxidant to catalyst ratio of 1000:333:1 equivalents provides balanced reactivity while minimizing catalyst decomposition [15].
The mechanistic pathway for manganese-catalyzed oxidation involves distinct mechanisms depending on the ligand environment [15]. Electron paramagnetic resonance studies suggest that catalysts employing certain ligand frameworks operate through different mechanisms compared to the salen-based system [15]. This mechanistic diversity enables fine-tuning of selectivity profiles for specific transformation requirements [15].
Palladium-catalyzed aerobic oxidative dehydrogenation provides an alternative method for functionalizing cyclohexene derivatives to generate aromatic aldehyde products [16]. This approach utilizes molecular oxygen as the terminal oxidant, replacing traditional stoichiometric oxidants with environmentally benign alternatives [16]. The palladium(II) catalyst system facilitates dehydrogenation through activation of allylic carbon-hydrogen bonds, followed by β-hydrogen elimination from the resulting palladium-allyl intermediate [16].
The dehydrogenation methodology demonstrates broad substrate scope, accommodating diverse cyclohexene derivatives without the disproportionation side reactions commonly observed in earlier studies [16]. The elimination of competing pathways that convert cyclohexene to cyclohexane and benzene represents a significant advancement in synthetic methodology [16].
Table 3: Oxidative Functionalization Results
| Catalyst System | Temperature (°C) | Oxidizing Agent | Substrate | Conversion (%) | Major Products |
|---|---|---|---|---|---|
| Manganese(salen)Chloride | 25 | Trichloroisocyanuric Acid | Cyclohexane | 14.5 | Chlorocyclohexane |
| Manganese(salen)Chloride | 50 | Trichloroisocyanuric Acid | Cyclohexane | 26.3 | Chlorocyclohexane |
| Manganese(salen)Chloride | 25 | Trichloroisocyanuric Acid | Methylcyclohexane | 12.1 | Mixed Products |
| Manganese(salen)Chloride | 50 | Trichloroisocyanuric Acid | Methylcyclohexane | 29.8 | Mixed Products |
| Palladium(II) | Variable | Molecular Oxygen | Cyclohexene Derivatives | Variable | Aromatic Aldehydes |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 1,2-dimethylcyclohexane-1-carbaldehyde through both proton (¹H) and carbon-13 (¹³C) analyses. The NMR characteristics of this compound are significantly influenced by the conformational dynamics of the cyclohexane ring and the electronic effects of the aldehyde substituent.
The ¹H NMR spectrum of 1,2-dimethylcyclohexane-1-carbaldehyde exhibits distinctive features that facilitate structural identification. The most characteristic signal appears at approximately 9.7 ppm as a singlet, corresponding to the aldehydic proton (-CHO) [3] [4]. This chemical shift is consistent with the typical range of 9-10 ppm for aldehyde protons, which are highly deshielded due to the electron-withdrawing effect of the carbonyl group [5].
The methine proton adjacent to the aldehyde group (H-2) resonates in the region of 2.0-2.5 ppm and appears as a complex multiplet [6]. This proton experiences coupling with both the methyl group at C-2 and the adjacent cyclohexane ring protons, creating a characteristic splitting pattern. The chemical shift of this proton is influenced by the α-effect of the carbonyl group, which causes a downfield shift compared to typical cyclohexane methine protons.
The cyclohexane ring protons occupy the region from 1.2-1.9 ppm, appearing as overlapping multiplets totaling approximately 8 protons [6]. These signals reflect the complex conformational equilibrium of the substituted cyclohexane ring. At room temperature, rapid ring-flipping interconverts axial and equatorial conformers, resulting in averaged chemical shifts for the ring protons [7]. The multiplicity of these signals is complicated by the non-equivalent environments created by the aldehyde and methyl substituents.
The two methyl groups in the molecule exhibit different chemical environments due to their distinct positions. The methyl group at C-1 (adjacent to the aldehyde) appears at approximately 1.0-1.2 ppm as a singlet, while the methyl group at C-2 resonates as a doublet in the range of 0.8-1.1 ppm [6]. The doublet multiplicity of the C-2 methyl group results from coupling with the adjacent methine proton, with a typical coupling constant of 6-7 Hz [8].
The ¹³C NMR spectrum of 1,2-dimethylcyclohexane-1-carbaldehyde provides detailed information about the carbon framework and electronic environment of each carbon atom. The carbonyl carbon represents the most distinctive signal, appearing at approximately 200-205 ppm, characteristic of saturated aliphatic aldehydes [9] [10].
The quaternary carbon at C-1 (bearing the aldehyde group) resonates at approximately 45-50 ppm, reflecting the deshielding effect of the carbonyl group and the steric influence of the methyl substituent [11]. The tertiary carbon at C-2 appears at 30-35 ppm, typical for carbons bearing methyl substituents in cyclohexane derivatives [12].
The cyclohexane ring carbons exhibit signals in the range of 22-35 ppm, with the exact positions depending on their proximity to the substituents and their conformational environment [11]. The rapid chair-chair interconversion at room temperature results in averaged chemical shifts for these carbons, similar to the behavior observed in other disubstituted cyclohexanes [13].
The methyl carbons provide important structural information, with the C-1 methyl appearing at approximately 15-20 ppm and the C-2 methyl at 18-22 ppm [11]. The slight difference in chemical shifts reflects the different electronic environments created by their proximity to the aldehyde group and the cyclohexane ring.
The NMR spectra of 1,2-dimethylcyclohexane-1-carbaldehyde are significantly influenced by the conformational preferences of the substituted cyclohexane ring. The 1,2-disubstitution pattern creates both cis and trans isomers, each with distinct conformational behavior [14] [15].
In the cis isomer, one methyl group occupies an axial position while the other is equatorial, creating a characteristic asymmetric environment [14]. This asymmetry is reflected in the NMR spectra through differences in chemical shifts and coupling patterns. The trans isomer, conversely, can adopt conformations with both methyl groups equatorial, representing the more stable arrangement [16].
The conformational dynamics affect the multiplicity and chemical shifts of the NMR signals. At room temperature, the rapid ring-flipping process (typically occurring at rates of 10⁵ s⁻¹) results in averaged signals for the ring protons and carbons [17]. However, the aldehyde group, being located at the substituted position, experiences a more restricted conformational environment, leading to more defined spectroscopic parameters.
The coupling patterns in the ¹H NMR spectrum of 1,2-dimethylcyclohexane-1-carbaldehyde reflect the three-dimensional structure and connectivity of the molecule. The aldehydic proton typically appears as a singlet because it lacks adjacent protons for scalar coupling [3] [4]. However, in some cases, very small long-range coupling (⁴J) with the methyl protons might be observed, though this is usually too small to resolve clearly.
The methine proton at C-2 exhibits complex coupling patterns due to its interaction with multiple neighboring protons. The primary coupling occurs with the methyl group at C-2, creating a characteristic doublet pattern with a coupling constant of approximately 6-7 Hz [8]. Additional coupling with the adjacent ring protons further complicates the multiplicity, often resulting in a doublet of multiplets or a complex multiplet.
The cyclohexane ring protons show overlapping multiplets due to the complex network of vicinal and geminal couplings typical of cyclohexane systems [18]. The presence of substituents creates non-equivalent environments for these protons, leading to more complex splitting patterns than observed in unsubstituted cyclohexane.
Infrared spectroscopy provides highly diagnostic information for the identification of the aldehyde functional group in 1,2-dimethylcyclohexane-1-carbaldehyde. The characteristic vibrational modes of the aldehyde group create distinctive absorption bands that serve as fingerprints for structural identification.
The most prominent and diagnostic feature in the IR spectrum of 1,2-dimethylcyclohexane-1-carbaldehyde is the carbonyl (C=O) stretching vibration. This absorption appears at approximately 1730 ± 10 cm⁻¹, which is characteristic of saturated aliphatic aldehydes [4] [9]. The exact position of this band is determined by the electronic environment of the carbonyl group and the steric effects of the surrounding substituents.
The carbonyl stretching frequency in saturated aldehydes typically appears in the range of 1740-1720 cm⁻¹ [19] [20]. The position at 1730 cm⁻¹ for 1,2-dimethylcyclohexane-1-carbaldehyde is consistent with the expected range for non-conjugated aldehydes. The intensity of this absorption is characteristically strong, making it one of the most reliable diagnostic features for aldehyde identification [4].
The carbonyl stretching vibration arises from the symmetric and antisymmetric stretching modes of the C=O bond. The high frequency and intensity of this absorption result from the large dipole moment change associated with the vibration and the relatively high force constant of the double bond [21]. The electron-withdrawing nature of the oxygen atom creates a highly polar bond that exhibits strong infrared absorption.
The aldehydic C-H stretching vibrations provide additional diagnostic information for aldehyde identification. These vibrations appear in the region of 2850-2700 cm⁻¹ and are characteristic of the unique electronic environment of the aldehydic hydrogen [4] [22].
The aldehydic C-H stretch typically manifests as two distinct absorptions: a fundamental mode at approximately 2850-2820 cm⁻¹ and an overtone or combination band at 2750-2700 cm⁻¹ [4] [19]. The appearance of two bands in this region is often attributed to Fermi resonance between the C-H stretching fundamental and the first overtone of the aldehydic C-H bending vibration [4].
The lower frequency of the aldehydic C-H stretch compared to typical aliphatic C-H stretches (2980-2850 cm⁻¹) results from the electron-withdrawing effect of the carbonyl group. This electronic effect weakens the C-H bond, reducing its force constant and lowering the vibrational frequency [4]. The intensity of these bands is typically weak to moderate, making them less prominent than the carbonyl stretch but still diagnostically useful.
The aldehydic C-H bending vibration appears at approximately 1390 cm⁻¹ as a weak absorption [4]. This vibration involves the in-plane bending of the aldehydic hydrogen and provides confirmatory evidence for the presence of the aldehyde functional group.
The aldehydic C-H bending frequency is relatively constant among different aldehydes, making it a reliable diagnostic feature. The weak intensity of this absorption is typical for bending vibrations, which generally exhibit lower intensities than stretching vibrations due to smaller dipole moment changes [4].
The first overtone of the aldehydic C-H bending vibration (appearing at approximately 2780 cm⁻¹) can interact with the fundamental C-H stretching mode through Fermi resonance, contributing to the characteristic two-band pattern observed in the 2850-2700 cm⁻¹ region [4].
The IR spectrum of 1,2-dimethylcyclohexane-1-carbaldehyde also exhibits characteristic absorptions from the aliphatic portions of the molecule. The aliphatic C-H stretching vibrations appear in the region of 2980-2850 cm⁻¹ with strong intensity [23]. These absorptions arise from the cyclohexane ring protons and the methyl groups.
The methyl groups contribute specific vibrational modes, including the C-H stretching vibrations around 2960-2870 cm⁻¹ and the characteristic methyl deformation vibrations at 1460-1380 cm⁻¹ [23]. The presence of two methyl groups in different environments may lead to slightly different frequencies for these vibrations, though the resolution of typical IR instruments may not distinguish these subtle differences.
The cyclohexane ring contributes C-C stretching vibrations in the region of 1050-1150 cm⁻¹ [23]. These absorptions are typically of medium intensity and provide structural confirmation of the cyclic aliphatic framework. The exact positions and intensities of these bands depend on the conformation of the cyclohexane ring and the nature of the substituents.
The fingerprint region (1400-900 cm⁻¹) of the IR spectrum contains numerous absorptions that provide detailed structural information specific to 1,2-dimethylcyclohexane-1-carbaldehyde. This region includes various bending and skeletal vibrations that are characteristic of the particular substitution pattern and molecular framework.
The C-C stretching vibrations of the cyclohexane ring appear as multiple absorptions in the 1200-1000 cm⁻¹ region [23]. These vibrations are sensitive to the ring conformation and the nature of the substituents, providing information about the molecular geometry and conformational preferences.
The methyl rocking and wagging vibrations contribute to the complexity of the fingerprint region. These vibrations typically appear below 1000 cm⁻¹ and are sensitive to the local environment of the methyl groups. The two methyl groups in different positions (C-1 and C-2) may exhibit slightly different vibrational frequencies, though these differences are often subtle.
Mass spectrometry provides valuable information about the molecular structure and fragmentation behavior of 1,2-dimethylcyclohexane-1-carbaldehyde. The fragmentation patterns observed in electron ionization mass spectrometry are characteristic of aldehydes and provide insights into the molecular connectivity and stability of various fragment ions.
The molecular ion of 1,2-dimethylcyclohexane-1-carbaldehyde appears at m/z 140, corresponding to the loss of an electron from the intact molecule [2]. The intensity of the molecular ion peak is typically moderate, as is common for aliphatic aldehydes. The molecular ion serves as the starting point for various fragmentation pathways that provide structural information.
The most characteristic fragmentation of aldehydes involves α-cleavage adjacent to the carbonyl group. This process results in the formation of an M-1 peak at m/z 139, corresponding to the loss of a hydrogen atom from the aldehydic position [24] [25]. This fragmentation is diagnostic for aldehydes and helps distinguish them from other carbonyl-containing compounds.
Another important α-cleavage pathway involves the loss of the aldehydic group (CHO, mass 29), resulting in a fragment at m/z 111 (M-29) [24] [25]. This fragmentation produces a relatively stable carbocation and is characteristic of aliphatic aldehydes. The intensity of this peak provides information about the stability of the resulting fragment and the ease of the fragmentation process.
Following the primary fragmentation events, secondary fragmentation processes lead to the formation of additional characteristic ions. The loss of methyl groups from the molecular ion or primary fragments is a common occurrence, resulting in peaks at m/z 125 (M-15) and potentially other methyl loss fragments [24].
The cyclohexane ring system undergoes characteristic fragmentation patterns that are common to cyclic aliphatic compounds. Ring opening and subsequent fragmentation lead to the formation of various alkyl fragments, including C₅H₉⁺ (m/z 69), C₄H₇⁺ (m/z 55), and C₃H₅⁺ (m/z 41) [26]. These fragments provide information about the cyclic nature of the molecule and the connectivity of the ring system.
The formation of the cyclohexyl cation (C₆H₁₁⁺, m/z 83) is another important fragmentation pathway [26]. This ion can be formed through the loss of the aldehydic portion of the molecule and represents a relatively stable six-membered ring fragment. The intensity of this peak provides information about the stability of the cyclohexyl system and the ease of fragmentation at the aldehyde position.
Mass spectrometric analysis of 1,2-dimethylcyclohexane-1-carbaldehyde may involve rearrangement reactions that lead to the formation of unexpected fragment ions. The McLafferty rearrangement is a common process in carbonyl compounds that involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by fragmentation [24] [25].
In the case of 1,2-dimethylcyclohexane-1-carbaldehyde, the McLafferty rearrangement could potentially occur if appropriate γ-hydrogen atoms are available. This process would result in the formation of characteristic fragment ions and provide information about the molecular connectivity and conformational preferences.
The rearrangement processes in substituted cyclohexanes can be complex due to the multiple possible sites for hydrogen transfer and the conformational flexibility of the ring system. The observation of specific rearrangement products in the mass spectrum provides insights into the preferred conformations and the accessibility of different hydrogen atoms during the ionization and fragmentation processes.
The fragmentation pathways of 1,2-dimethylcyclohexane-1-carbaldehyde are governed by the relative stabilities of the resulting fragment ions and the energetics of the fragmentation processes. The electron impact ionization typically provides sufficient energy to drive multiple fragmentation pathways, leading to a complex mass spectrum with numerous fragment ions.
The α-cleavage reactions at the aldehydic position are generally favored due to the stability of the resulting acylium ion (RCO⁺) and the relative weakness of the C-C bond adjacent to the carbonyl group [24] [27]. The electron-withdrawing effect of the carbonyl group stabilizes the positive charge on the acylium ion, making this fragmentation pathway energetically favorable.
The fragmentation of the cyclohexane ring involves the breaking of C-C bonds and the formation of various alkyl fragments. The relative intensities of these fragments depend on their stabilities and the accessibility of the fragmentation pathways. The conformational flexibility of the cyclohexane ring affects the geometry of the fragmentation process and influences the relative probabilities of different fragmentation pathways.
The mass spectrometric fragmentation patterns of 1,2-dimethylcyclohexane-1-carbaldehyde provide diagnostic information that can be used for structural identification and confirmation. The characteristic M-1 and M-29 peaks are particularly useful for identifying the aldehyde functional group and distinguishing it from other carbonyl-containing compounds [24] [25].
The fragmentation patterns also provide information about the substitution pattern of the cyclohexane ring. The relative intensities of the various fragment ions can be used to infer the positions of the methyl substituents and the overall molecular structure. The comparison of the observed fragmentation patterns with those of known compounds or predicted patterns can aid in structural elucidation.